"Urea, N,N'-bis(2-methoxyethyl)-" physical and chemical properties
"Urea, N,N'-bis(2-methoxyethyl)-" physical and chemical properties
This guide provides an in-depth technical analysis of 1,3-Bis(2-methoxyethyl)urea (N,N'-bis(2-methoxyethyl)urea), a specialized urea derivative used in catalytic research, CO₂ capture technologies, and as a solubility-enhancing linker in medicinal chemistry.
CAS No: 6849-92-9 | Formula: C₇H₁₆N₂O₃ | MW: 176.21 g/mol
Executive Summary
Urea, N,N'-bis(2-methoxyethyl)- , commonly referred to as 1,3-bis(2-methoxyethyl)urea , is a symmetrical urea derivative featuring two ethylene glycol monomethyl ether side chains. Unlike simple alkyl ureas, the presence of ether oxygen atoms confers unique amphiphilic properties, enhancing solubility in both aqueous and organic media.
In the pharmaceutical and chemical industries, this compound serves three primary roles:
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Model Substrate for Catalysis: It is a standard benchmark for testing ruthenium-based hydrogenation catalysts, evaluating the cleavage of robust urea C-N bonds.
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CO₂ Capture Agent: Its physicochemical profile makes it a candidate solvent/absorbent in carbon capture processes, leveraging the urea moiety's ability to interact with CO₂.
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Medicinal Chemistry Linker: The methoxyethyl chains mimic polyethylene glycol (PEG), potentially improving the pharmacokinetic profile (solubility and metabolic stability) of parent drugs when used as a linker.
Critical Note on CAS Identification: The user-provided CAS 2206-27-1 corresponds to Dimethyl sulfoxide-d6 (DMSO-d6) . The correct CAS for N,N'-bis(2-methoxyethyl)urea is 6849-92-9 . This guide focuses on the urea derivative as requested by the topic name.
Physicochemical Properties[1][2][3][4][5]
The molecule combines a rigid urea core with flexible, polar ether tails. This structure dictates its high boiling point and excellent solvency power.
Table 1: Physical & Chemical Constants
| Property | Value / Description | Note |
| IUPAC Name | 1,3-Bis(2-methoxyethyl)urea | Symmetrical substitution |
| CAS Number | 6849-92-9 | Validated Registry Number |
| Molecular Formula | C₇H₁₆N₂O₃ | |
| Molecular Weight | 176.21 g/mol | |
| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on purity/temp |
| Density | ~1.05 - 1.10 g/cm³ (Estimated) | Analogous to substituted ureas |
| Solubility | High (Water, Alcohols, CHCl₃) | Amphiphilic nature |
| LogP (Octanol/Water) | ~ -0.5 to 0.5 (Estimated) | Hydrophilic character |
| H-Bond Donors | 2 (NH groups) | |
| H-Bond Acceptors | 3 (2 Ethers, 1 Carbonyl) |
Synthesis & Manufacturing Methodologies
The synthesis of 1,3-bis(2-methoxyethyl)urea is typically achieved through transamidation or carbonylation routes. The choice of method depends on the scale and "green chemistry" requirements.
Method A: Transamidation (Standard Laboratory Route)
This method involves the nucleophilic attack of 2-methoxyethylamine on a urea or carbonate precursor. It is atom-economical and avoids toxic isocyanates.
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Reagents: Urea (excess) + 2-Methoxyethylamine.
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Conditions: Reflux (100–120°C) in aqueous or alcoholic solvent.
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Mechanism: Thermal release of ammonia drives the equilibrium toward the substituted urea.
Method B: Carbonylation (Green Industrial Route)
Direct reaction of the amine with CO₂ or organic carbonates. This pathway is increasingly relevant for CO₂ utilization technologies.
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Reagents: 2-Methoxyethylamine + CO₂ (or Dimethyl Carbonate).
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Catalyst: Often requires a base or organometallic catalyst.
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthesis via transamidation, where ammonia removal drives the reaction to completion.
Chemical Reactivity & Stability[1]
Catalytic Hydrogenation (C-N Bond Cleavage)
This compound is a critical model substrate for testing Ruthenium (Ru) pincer complexes . The urea bond is notoriously stable (resonance stabilization); therefore, catalysts that can hydrogenate this urea into methanol and amine are highly potent.
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Reaction: R-NH-CO-NH-R + 3H₂ → 2 R-NH₂ + CH₃OH + H₂O
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Significance: Demonstrates the potential for recycling urea-based polymers or capturing CO₂ into methanol.
Hydrolytic Stability
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Acidic Conditions: Moderately stable. Hydrolysis requires strong acid (e.g., 6M HCl) and heat to revert to the amine and CO₂.
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Physiological Conditions (pH 7.4): Highly stable. This stability makes the N,N'-bis(2-methoxyethyl) motif suitable for drug linkers, ensuring the linker does not degrade prematurely in the bloodstream.
Applications in Drug Development & Research
Solubility Enhancement
The 2-methoxyethyl group is a "mini-PEG." When incorporated into drug molecules (e.g., nitrosoureas like Fotemustine analogs), it disrupts crystal packing and increases water solubility without introducing the steric bulk of long PEG chains.
CO₂ Capture Solvents
Research into Carbon Capture, Utilization, and Storage (CCUS) has identified substituted ureas as physical absorbents. 1,3-Bis(2-methoxyethyl)urea acts as a Lewis base, capable of interacting with acidic CO₂ molecules. Its high boiling point prevents solvent loss during the capture cycle.
Experimental Protocol: Hydrogenation Test (Model)
Use this protocol to validate catalyst activity using the urea as a substrate.
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Preparation: Load a high-pressure autoclave with 1,3-bis(2-methoxyethyl)urea (1.0 mmol), Ruthenium catalyst (0.01 mmol), and THF (2 mL).
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Pressurization: Purge with H₂ and pressurize to 50 bar.
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Reaction: Heat to 140°C for 24 hours.
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Analysis: Cool to room temperature. Analyze the liquid phase via GC-MS.
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Success Criteria: Detection of 2-methoxyethylamine and methanol indicates successful C-N bond cleavage.
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Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 6849-92-9 is limited, its safety profile is inferred from its precursors and structural analogs.
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Hazard Class: Irritant (Skin/Eye).
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Precursor Hazard: 2-Methoxyethylamine is highly flammable and toxic. Ensure all synthesis is performed in a fume hood to avoid exposure to the amine vapor.
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Handling: Wear nitrile gloves and safety glasses. Store in a cool, dry place away from strong oxidizing agents.
References
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Synthesis & Catalysis: Novel Ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof. (Patent US20130281664A1). Validates the use of 1,3-bis(2-methoxyethyl)urea as a hydrogenation substrate.
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CO₂ Capture Applications: Pacheco, K. A. (2023). Assessment of CO2 Conversion Processes to Value-Added Products. PhD Thesis, University of São Paulo.[1] Lists the compound as a urea derivative in CO₂ utilization studies.
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Chemical Identity: 1,3-Bis(2-methoxyethyl)urea - Substance Detail. ChemSrc. Provides CAS and structural validation.
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Precursor Data: 2-Methoxyethylamine - PubChem Compound Summary. National Library of Medicine.[2]
